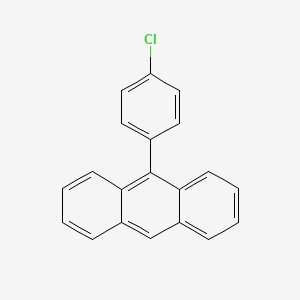
9-(4-Chlorophenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorophenyl)anthracene is an anthracene derivative where a chlorophenyl group is attached to the 9th position of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halide. For instance, 9-bromoanthracene can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form anthraquinones.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
科学研究应用
9-(4-Chlorophenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 9-(4-Chlorophenyl)anthracene depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions due to its aromatic structure. This can affect various molecular pathways and targets, such as DNA intercalation or enzyme inhibition .
相似化合物的比较
- 9-Phenylanthracene
- 9-(4-Methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
Comparison: 9-(4-Chlorophenyl)anthracene is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to 9-Phenylanthracene, the chlorinated derivative may exhibit different photophysical properties and chemical reactivity.
属性
CAS 编号 |
23674-16-0 |
|---|---|
分子式 |
C20H13Cl |
分子量 |
288.8 g/mol |
IUPAC 名称 |
9-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H |
InChI 键 |
CFXPULIDVPRZGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


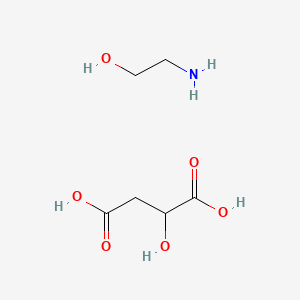

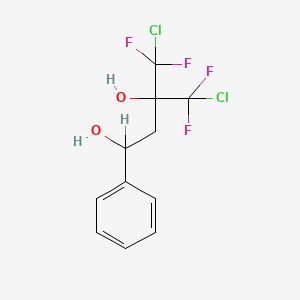
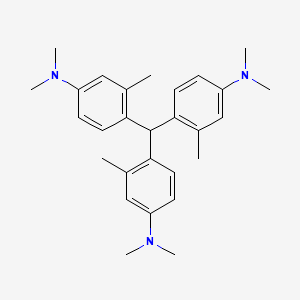
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
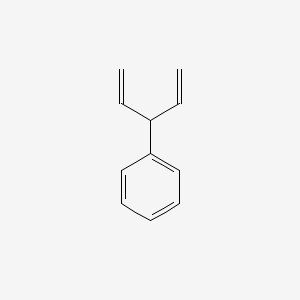
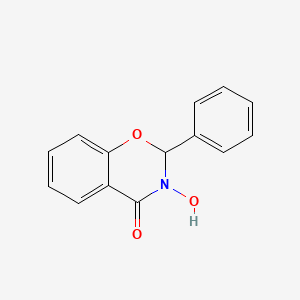
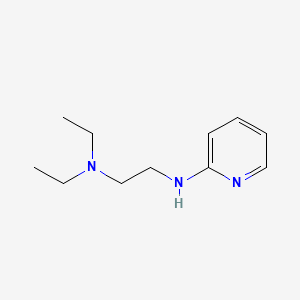
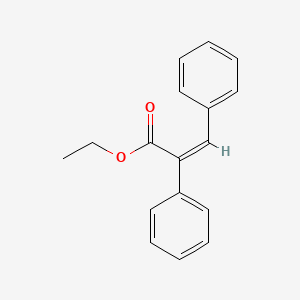
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)

